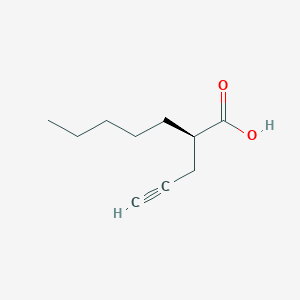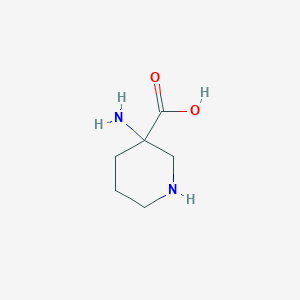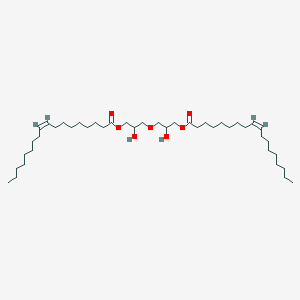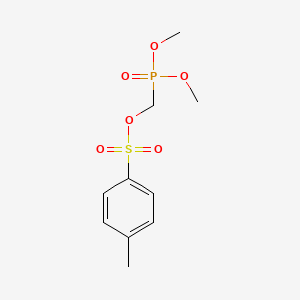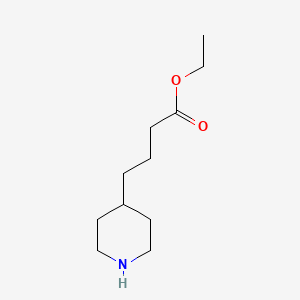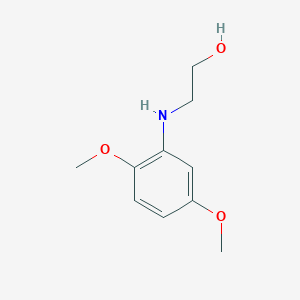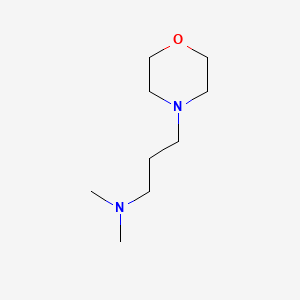
N,N-Dimethyl-4-morpholinepropylamine
説明
N,N-Dimethyl-4-morpholinepropylamine (DMMPA) is a chemical compound that has been widely used in scientific research. It is a tertiary amine that contains a morpholine ring and a propylamine chain. DMMPA has been used as a catalyst in various chemical reactions, and its unique chemical structure has made it a valuable tool in the field of organic chemistry.
科学的研究の応用
Applications in Neurokinin-1 Receptor Antagonism
N,N-Dimethyl-4-morpholinepropylamine has been utilized in the synthesis of high affinity, orally active neurokinin-1 (NK1) receptor antagonists. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibit significant potential for clinical applications in treating conditions like emesis and depression due to their solubility in water and efficacy in pre-clinical tests (Harrison et al., 2001).
Contribution to Palladium-Catalyzed Aminocarbonylations
The compound plays a role in palladium-catalyzed aminocarbonylation reactions, acting as a source of dimethylamine. This process is vital for the synthesis of aryl amides from aryl bromides, where dimethylformamide (DMF) acts as a dual source of carbon monoxide and dimethylamine. This method highlights the compound's significance in facilitating efficient and practical synthesis routes for various organic compounds (Wan et al., 2002).
Role in Arylation of Aminophenols
N,N-Dimethyl-4-morpholinepropylamine derivatives have been applied in selective arylation processes, particularly in the O- and N-arylation of unprotected aminophenols. This application is crucial for the development of therapeutic agents and drug candidates, showcasing the compound's versatility in synthetic chemistry and pharmaceutical research (Maiti & Buchwald, 2009).
Understanding Nitrosamine Formation in Water Treatment
Research on the formation of carcinogenic nitrosamines in water treatment processes has identified secondary amines, including dimethylamine, as potential precursors. Studies indicate that compounds like N,N-Dimethyl-4-morpholinepropylamine could contribute to the formation of nitrosamines during chloramination, emphasizing the importance of monitoring and controlling such compounds in drinking water systems to mitigate carcinogenic risks (Wang et al., 2011).
特性
IUPAC Name |
N,N-dimethyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVGPTWDVHNCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978061 | |
| Record name | N,N-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-morpholinepropylamine | |
CAS RN |
62478-44-8 | |
| Record name | N,N-Dimethyl-4-morpholinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62478-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-morpholinepropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062478448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-4-morpholinepropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)
![2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B1609798.png)
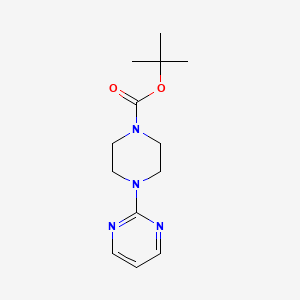
![Methyl 3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1609800.png)
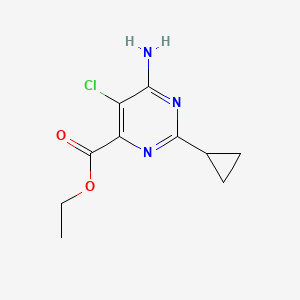
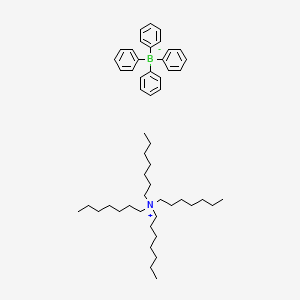
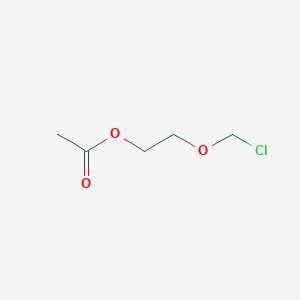
![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)
